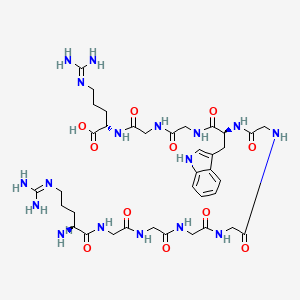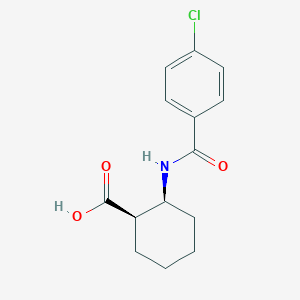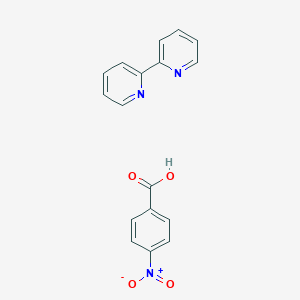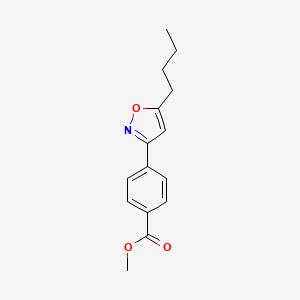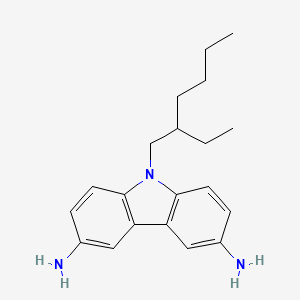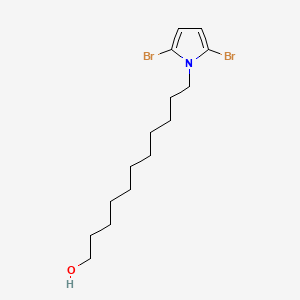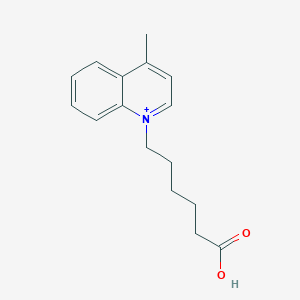![molecular formula C28H42OSn B14209530 {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane CAS No. 918304-76-4](/img/structure/B14209530.png)
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane is an organotin compound that has garnered interest in organic synthesis and various scientific research fields. This compound is characterized by the presence of a benzyloxyphenyl group and a tributylstannane moiety, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane typically involves the reaction of 1-[2-(benzyloxy)phenyl]prop-1-en-1-yl halide with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include toluene and dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide derivative.
Reduction: It can be reduced to form the corresponding stannane derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields stannic oxide derivatives, while reduction yields stannane derivatives.
Applications De Recherche Scientifique
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxyphenyl group can interact with aromatic residues in proteins, while the tributylstannane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylpropynylstannane: Another organotin compound with similar applications in organic synthesis.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin chloride: Used in the production of other organotin compounds.
Uniqueness
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane is unique due to its specific structure, which combines the benzyloxyphenyl group with the tributylstannane moiety
Propriétés
Numéro CAS |
918304-76-4 |
|---|---|
Formule moléculaire |
C28H42OSn |
Poids moléculaire |
513.3 g/mol |
Nom IUPAC |
tributyl-[1-(2-phenylmethoxyphenyl)prop-1-enyl]stannane |
InChI |
InChI=1S/C16H15O.3C4H9.Sn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;3*1-3-4-2;/h2-7,9-12H,13H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
CJLZJVCRLNLERW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CC)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


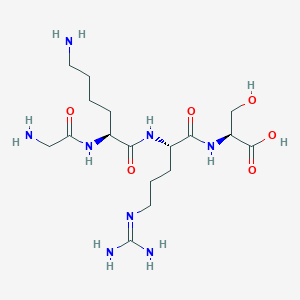
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
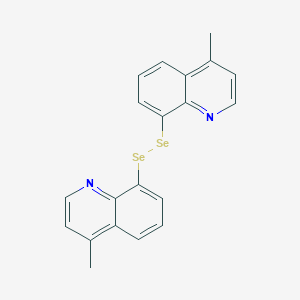
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
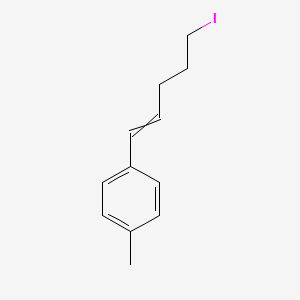
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
